Cas no 1805746-42-2 (Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate)

Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate
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- インチ: 1S/C12H12BrClO3/c1-17-12(16)10-3-2-8(6-9(10)7-14)11(15)4-5-13/h2-3,6H,4-5,7H2,1H3
- InChIKey: HLOUUZMOAARYJF-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=CC(C(=O)OC)=C(CCl)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 283
- トポロジー分子極性表面積: 43.4
- XLogP3: 2.5
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015015652-250mg |
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate |
1805746-42-2 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
Alichem | A015015652-500mg |
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate |
1805746-42-2 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
Alichem | A015015652-1g |
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate |
1805746-42-2 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoateに関する追加情報
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate (CAS No. 1805746-42-2): A Comprehensive Overview
Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate (CAS No. 1805746-42-2) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years. This compound, characterized by its 3-bromopropanoyl and chloromethyl functional groups, holds potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry.
The molecular formula of Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate is C13H11BrClO3, and its molecular weight is approximately 315.6 g/mol. The compound is a white to off-white solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its structural complexity and the presence of multiple reactive functional groups make it an attractive starting material for a wide range of chemical transformations.
In the realm of pharmaceutical research, Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate has been explored for its potential as a building block in the synthesis of novel drug candidates. Recent studies have highlighted its utility in the development of small molecules targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as an intermediate in the synthesis of inhibitors targeting protein-protein interactions (PPIs), which are crucial for various cellular processes and disease mechanisms.
The 3-bromopropanoyl group in Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate provides a versatile handle for further functionalization through nucleophilic substitution reactions. This feature allows chemists to introduce a wide array of substituents, thereby fine-tuning the physicochemical properties and biological activities of the resulting compounds. Additionally, the presence of the chloromethyl group offers opportunities for cross-coupling reactions, such as Suzuki-Miyaura coupling, which can be used to construct complex molecular architectures.
In materials science, Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate has been investigated for its potential applications in the development of functional polymers and coatings. The compound's reactivity and structural diversity make it suitable for use as a monomer or comonomer in polymerization reactions. Research published in Polymer Chemistry demonstrated the use of this compound in the synthesis of copolymers with tunable properties, including thermal stability and mechanical strength.
Synthetic chemists have also explored the use of Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate in the development of new synthetic methodologies. A notable example is its application in asymmetric catalysis, where it serves as a chiral auxiliary to control stereochemistry during the synthesis of optically active compounds. This approach has been successfully employed to synthesize enantiomerically pure drugs and natural products with high efficiency and selectivity.
The safety and handling of Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), such as gloves and goggles, and working under a fume hood to minimize exposure to vapors.
In conclusion, Methyl 4-(3-bromopropanoyl)-2-(chloromethyl)benzoate (CAS No. 1805746-42-2) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers engaged in drug discovery, materials science, and synthetic chemistry. As ongoing research continues to uncover new applications and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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